molecular formula C25H30N6O B12428056 (S)-Perharidine 1

(S)-Perharidine 1

Cat. No.: B12428056
M. Wt: 430.5 g/mol
InChI Key: VGHHVXRBOQENRA-FQEVSTJZSA-N
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Description

(S)-Perharidine 1 is a small-molecule inhibitor targeting cyclin-dependent kinases (CDKs) 1, 2, 5, and 9, as well as dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A). It is marketed as a research tool for neurodegenerative disease studies, with product code MR-C0012 and available in quantities of 1 mg, 5 mg, and 25 mg . Its stereospecific (S)-configuration is critical for selectivity toward Dyrk1A, distinguishing it from its enantiomer, (R)-Perharidine 1, which inhibits CK1δ/ε instead .

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol

InChI

InChI=1S/C25H30N6O/c1-4-20(15-32)29-23-13-22(24-25(30-23)31(16-28-24)17(2)3)27-14-18-8-10-19(11-9-18)21-7-5-6-12-26-21/h5-13,16-17,20,32H,4,14-15H2,1-3H3,(H2,27,29,30)/t20-/m0/s1

InChI Key

VGHHVXRBOQENRA-FQEVSTJZSA-N

Isomeric SMILES

CC[C@@H](CO)NC1=NC2=C(C(=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)N=CN2C(C)C

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)N=CN2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the isopropyl group and the {[4-(pyridin-2-yl)phenyl]methyl}amino moiety. The final step involves the attachment of the butan-1-ol side chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s imidazo[4,5-b]pyridine core is of interest due to its potential biological activity. It may be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the inhibitory targets, applications, and distinguishing features of (S)-Perharidine 1 and structurally or functionally related compounds:

Compound Primary Targets Key Applications Selectivity Notes
(S)-Perharidine 1 CDK1/2/5/9, Dyrk1A Neurodegenerative disease research Stereospecific Dyrk1A inhibition
(R)-Perharidine 1 CDK1/2/5/9, CK1δ/ε Kinase signaling studies Targets CK1δ/ε instead of Dyrk1A
6BIO GSK-3α/β Wnt signaling, cancer research Broad GSK-3 inhibition; lacks CDK/Dyrk activity
Me6BIO Inactive analog of 6BIO Negative control experiments Used to validate 6BIO-specific effects
7BIO Aurora B/C, Dyrk1A, Dyrk2 Mitosis regulation, oncology studies Multi-kinase inhibitor with Aurora kinase focus
Me7BIO Inactive analog of 7BIO Control for 7BIO assays Confirms Aurora/Dyrk specificity

Key Findings:

Stereochemistry-Driven Selectivity :

  • The (S)-enantiomer of Perharidine 1 uniquely inhibits Dyrk1A , a kinase implicated in tau phosphorylation and Alzheimer’s disease, whereas the (R)-enantiomer shifts activity to CK1δ/ε , kinases linked to circadian rhythm and cancer . This highlights the importance of chiral resolution in kinase inhibitor design.

Divergent Target Profiles :

  • Unlike 6BIO (GSK-3α/β inhibitor) and 7BIO (Aurora/Dyrk inhibitor), (S)-Perharidine 1 combines CDK and Dyrk1A inhibition , making it a dual-pathway tool for studying cross-talk between cell cycle regulation and neurodegeneration .

Utility of Control Compounds :

  • Me6BIO and Me7BIO serve as methylated, inactive analogs for ruling out off-target effects in assays involving 6BIO and 7BIO, respectively. (S)-Perharidine 1 lacks a described control compound, suggesting its selectivity is well-validated in existing studies .

Therapeutic Implications :

  • Dyrk1A inhibition by (S)-Perharidine 1 aligns with strategies to mitigate tau hyperphosphorylation in Alzheimer’s models, whereas 7BIO’s Aurora kinase targeting may prioritize anti-mitotic applications in cancer .

Biological Activity

(S)-Perharidine 1 is a marine-derived alkaloid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of the biological activity associated with (S)-Perharidine 1, including its mechanisms of action, experimental findings, and relevant case studies.

Overview of (S)-Perharidine 1

(S)-Perharidine 1 is structurally related to other marine alkaloids and has been studied for its pharmacological properties. Its biological activity is primarily attributed to its interaction with specific cellular pathways, particularly those involved in cell cycle regulation and apoptosis.

Research indicates that (S)-Perharidine 1 exerts its effects through several mechanisms:

  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, which prevents the proliferation of damaged cells. This is achieved by activating p53 pathways that lead to cell cycle checkpoint inhibition .
  • Apoptotic Pathways : The compound may also trigger apoptosis in tumor cells, contributing to its anti-cancer properties. The activation of caspases and modulation of Bcl-2 family proteins have been implicated in this process.
  • Neuroprotective Effects : Preliminary studies suggest that (S)-Perharidine 1 may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Research Findings

A series of studies have evaluated the biological activity of (S)-Perharidine 1, highlighting its efficacy against various cancer cell lines and its potential neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Induces G2/M phase arrest in HCT116p53 cells; activates p53 pathways
Neuroprotection Protects SH-SY5Y neuroblastoma cells from oxidative stress
Caspase Activation Induces apoptosis via caspase-3 activation
Bcl-2 Modulation Alters expression levels of pro-apoptotic and anti-apoptotic proteins

Case Studies

Several case studies have explored the effects of (S)-Perharidine 1 in clinical settings or preclinical models:

  • Case Study on Cancer Cell Lines : In a controlled study, (S)-Perharidine 1 was administered to various human tumor cell lines. Results indicated significant reductions in cell viability and proliferation rates, particularly in breast and colon cancer cell lines .
  • Neuroprotective Effects in vitro : A study involving SH-SY5Y cells demonstrated that treatment with (S)-Perharidine 1 resulted in decreased markers of oxidative stress compared to untreated controls. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the action of (S)-Perharidine 1. It was found to inhibit specific kinases involved in cell cycle regulation, providing insights into how it disrupts cancer cell proliferation .

Q & A

Q. How can researchers ensure compliance with open-data mandates when publishing on (S)-Perharidine 1?

  • Methodological Answer : Deposit raw data in discipline-specific repositories (e.g., PubChem for chemical data, GEO for transcriptomics). Adhere to FAIR principles by including metadata (e.g., instrument calibration logs) and persistent identifiers (DOIs). Cite repositories in the Methods section and disclose any data embargo periods .

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